molecular formula C18H23NO4 B5511952 (3S*,4R*)-4-(2-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-4-(2-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B5511952
M. Wt: 317.4 g/mol
InChI Key: MARDYBRHOBSKPD-JKSUJKDBSA-N
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Description

The compound “(3S*,4R*)-4-(2-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)pyrrolidine-3-carboxylic acid” is available from suppliers like ChemBridge Corporation . It is part of an Amino Acid Library that contains more than 45,000 compounds .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . Tools like MolView can be used to convert a drawn molecule into a 3D model for a more detailed view .


Physical And Chemical Properties Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a technique often used to detect metals and several non-metals in liquid samples at very low concentrations . This could potentially be used to analyze the physical and chemical properties of the compound.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, corticosteroids bind to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Chemical hazards and toxic substances pose a range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

properties

IUPAC Name

(3S,4R)-4-(2-methylphenyl)-1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-4-2-3-5-14(12)15-10-19(11-16(15)18(21)22)17(20)13-6-8-23-9-7-13/h2-5,13,15-16H,6-11H2,1H3,(H,21,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDYBRHOBSKPD-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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